(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate
Overview
Description
“®-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate” is a complex organic compound. It contains a fluorene group, a piperazine ring, and a carboxylate ester group. The presence of the ® indicates that it is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the methyl group at the 2-position of the piperazine, and the formation of the carboxylate ester with the fluorene group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The fluorene group is a polycyclic aromatic hydrocarbon, which is planar. The piperazine ring is a six-membered ring with two nitrogen atoms, which can adopt a chair conformation. The carboxylate ester group is also planar .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring and the carboxylate ester group are both reactive and could undergo a variety of transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester group could make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Molecular Structure and Conformation
- The molecular structure and conformation of compounds related to (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate, such as marbofloxacin and fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate, have been studied extensively. These studies focus on understanding the spatial arrangement of atoms within the molecule, which is crucial for determining its reactivity and interaction with other molecules (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012); (Kazuhiko Yamada, D. Hashizume, & T. Shimizu, 2008).
Synthetic Applications
- The compound and its derivatives are used in various synthetic processes, such as the formation of fluorenyl carbanions and cyclopentadienyl ligands. These processes highlight the compound's utility in creating structurally unique and potentially biologically active molecules (R. W. Baker, M. A. Foulkes, & James A. Taylor, 1998).
Enantioselective Complexation
- Studies have also focused on the enantioselective complexation properties of fluorenyl derivatives. These properties are significant in the field of chiral recognition and separation, which are critical in pharmaceutical research and development (J. Cuntze, L. Owens, Victoria Alcázar, P. Seiler, & F. Diederich, 1995).
Photophysical Properties
- Fluorenyl derivatives, including compounds structurally related to this compound, have been studied for their unique photophysical properties. These studies are important for the development of novel materials for optoelectronic applications (A. Morales, Gheorghe Luchita, Ciceron O. Yanez, M. Bondar, O. Przhonska, & K. Belfield, 2010).
Chiral Derivatization Reagent
- Derivatives of this compound have been employed as chiral derivatization reagents for the enantioseparation and detection of chiral amines. This application is significant in analytical chemistry, particularly in the pharmaceutical industry for drug analysis and quality control (Youxi Jin, Yu Pan, Biao Jin, D. Jin, & Chunbo Zhang, 2020).
Mechanism of Action
Target of Action
Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules . This interaction can lead to various changes in the target, depending on the specific nature of the target and the compound’s structure.
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new synthetic routes, investigating its reactivity under different conditions, or testing its activity against various biological targets .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHIFBVXMMTWHI-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190282 | |
Record name | 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-73-9 | |
Record name | 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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